![molecular formula C20H20FN3O2S B2943997 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 694476-71-6](/img/structure/B2943997.png)
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Description
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
The compound 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is related to various heterocyclic compounds that have been synthesized for potential applications in medicinal chemistry. These compounds, including pyrimidines, are of interest due to their pharmacological properties. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which share structural similarities with the query compound, has been reported. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibition and analgesic effects, comparable to sodium diclofenac in some cases (Abu‐Hashem et al., 2020).
Anticancer Activity
Research has also explored the synthesis of pyrimidine derivatives for their in vitro cytotoxic activity against cancer cell lines. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and characterized, showing promising cytotoxicity against several human cancer cell lines, including colon, lung, breast, and liver cancers. The structure-activity relationship of these compounds was discussed, highlighting the potential of pyrimidine derivatives in cancer treatment (Hassan et al., 2015).
Material Science
In the field of material science, pyrimidine derivatives have been utilized in the synthesis of new polyimides. These polymers were developed using various aromatic tetracarboxylic dianhydrides and a new diamine containing sulfone and oxyethylene units, showcasing the versatility of pyrimidine derivatives in polymer chemistry. The resulting polyimides exhibited excellent physical properties, including high tensile strength and moderate glass transition temperatures, making them suitable for advanced technological applications (Liaw et al., 1999).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of pyrimidine derivatives have been investigated, with some compounds showing significant activity against various micro-organisms. This highlights the potential of such compounds in developing new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi (Nigam et al., 1981).
properties
IUPAC Name |
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-3-26-14-10-8-13(9-11-14)18-17(12(2)22-20(27)24-18)19(25)23-16-7-5-4-6-15(16)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQRIYCVKBJYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
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